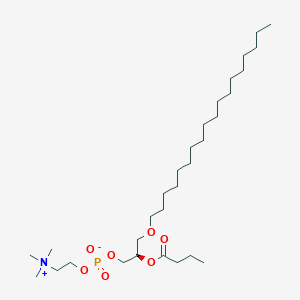

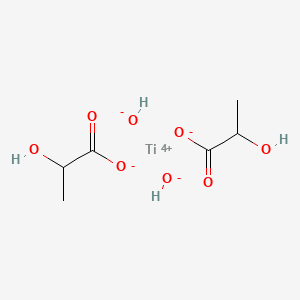

![molecular formula C48H30O12 B3068793 3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 83536-16-7](/img/structure/B3068793.png)

3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

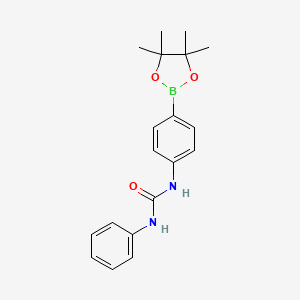

The compound “3’,4’,5’,6’-Tetrakis(4-carboxyphenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid” is a complex organic molecule with the molecular formula C32H20N2O8 . It is used as a monomer to synthesize Metal-organic Frameworks (MOFs) materials .

Synthesis Analysis

This compound can be synthesized solvothermally using the 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine anion (TCPP4−) as the tetratopic carboxylate linker . It can also be synthesized through amide bond formation with various amines and hydrazides .Molecular Structure Analysis

The molecular weight of this compound is 560.5098 . It has a complex structure with multiple benzene rings and carboxylic acid groups .Chemical Reactions Analysis

This compound is used as a monomer in the synthesis of MOF materials . It reacts with ZrOCl2·8H2O along with benzoic acid (modulator) in N,N-dimethylformamide (DMF) to synthesize a metal–organic framework (MOF) with a Zr (IV) ion .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 777.4±60.0 °C, and its density is predicted to be 1.447±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 2.81±0.10 .Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT) Agents

Porphyrin derivatives, including tetrakis(4-carboxyphenyl)porphyrin (TCPP), have gained attention due to their photophysicochemical properties. These compounds serve as photosensitizers in PDT, a cancer treatment method. TCPP derivatives, synthesized and characterized using IR, proton NMR, and mass spectroscopy, exhibit promising features. UV-Vis absorption and fluorescence spectroscopy reveal their ground and excited state nature. Additionally, fluorescence lifetime studies and singlet oxygen quantum yield estimation demonstrate their efficacy as potential photosensitizers for PDT .

Cell Imaging and Cytotoxicity Studies

The significant photophysical data of TCPP derivatives allows us to explore their applications in cell imaging and cytotoxicity studies. Specifically, alkyl amine and alkyl hydrazide-linked new porphyrin photosensitizers derived from TCPP show promise against cancer cell lines (MBA-MD-231 and A375). Their fluorescence properties and singlet oxygen generation efficiency make them valuable candidates for PDT in cancer treatment .

Antimicrobial Activity

While not directly related to cancer treatment, exploring the antimicrobial potential of TCPP derivatives is essential. Novel molecules like TCPP derivatives could serve as alternative treatments for infections caused by bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .

Visible-Light-Promoted Organic Synthesis

In recent years, visible-light-promoted organic synthesis has become a frontier in organic chemistry. TCPP derivatives, with their unique properties, can act as organic photosensitizers. For example, 2,4,5,6-tetrakis(carbazol-9-yl)-1,3-dicyanobenzene (4CzIPN), a derivative of TCPP, exhibits excellent catalytic performance in visible-light-induced radical reactions .

Metal-Organic Frameworks (MOFs)

A Zr(iv) ion-containing MOF based on TCPP derivatives was synthesized. The ligand, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4L), was employed to create this framework. Such MOFs have potential applications in areas like gas storage, separation, and catalysis .

Other Fields

Beyond the mentioned applications, TCPP derivatives may find use in catalysis, sensors, and electron transfer processes. Their tetrapyrrole core, akin to heme and chlorophyll, makes them versatile compounds with diverse potential .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of metal-organic frameworks (mofs) and in photodynamic therapy .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as fluorescence quenching .

Biochemical Pathways

Similar compounds have been used in photodynamic therapy, which involves the generation of singlet oxygen that can damage cancer cells .

Pharmacokinetics

Similar compounds have been used in the synthesis of mofs, which suggests that they may have unique absorption and distribution properties .

Result of Action

Similar compounds have been used in photodynamic therapy, which can lead to the damage of cancer cells .

Action Environment

Similar compounds have been used in the synthesis of mofs, which are known to be stable under various environmental conditions .

Propiedades

IUPAC Name |

4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30O12/c49-43(50)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)44(51)52)40(28-7-19-34(20-8-28)46(55)56)42(30-11-23-36(24-12-30)48(59)60)41(29-9-21-35(22-10-29)47(57)58)39(37)27-5-17-33(18-6-27)45(53)54/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIFAWBWDOLINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

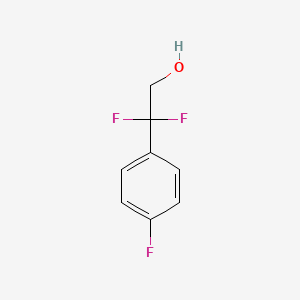

![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)

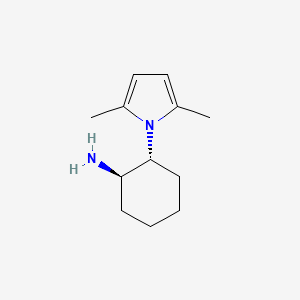

![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)

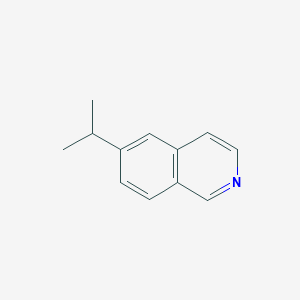

![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)

![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)